molecular formula C27H54O2 B13960094 Methyl 3,6-dimethyltetracosanoate CAS No. 55281-92-0

Methyl 3,6-dimethyltetracosanoate

Cat. No.: B13960094
CAS No.: 55281-92-0
M. Wt: 410.7 g/mol
InChI Key: FTOTWLLVTKCVTD-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethyltetracosanoate is a chemical compound with the molecular formula C27H54O2. It is an ester derived from tetracosanoic acid, featuring methyl groups at the 3rd and 6th positions of the carbon chain. This compound is part of the fatty acid methyl esters (FAME) category and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-dimethyltetracosanoate typically involves the esterification of 3,6-dimethyltetracosanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 3,6-dimethyltetracosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethyltetracosanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.

Major Products Formed

    Oxidation: 3,6-dimethyltetracosanoic acid.

    Reduction: 3,6-dimethyltetracosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,6-dimethyltetracosanoate has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism by which methyl 3,6-dimethyltetracosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release 3,6-dimethyltetracosanoic acid, which can then participate in various metabolic pathways. The compound’s methyl groups may also influence its interaction with biological targets, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetracosanoate: Lacks the methyl groups at the 3rd and 6th positions.

    Methyl 3-methyltetracosanoate: Contains a single methyl group at the 3rd position.

    Methyl 6-methyltetracosanoate: Contains a single methyl group at the 6th position.

Uniqueness

Methyl 3,6-dimethyltetracosanoate is unique due to the presence of two methyl groups at specific positions on the carbon chain. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity. The compound’s unique structure also makes it a valuable reference compound in the study of branched fatty acid methyl esters.

Properties

CAS No.

55281-92-0

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

methyl 3,6-dimethyltetracosanoate

InChI

InChI=1S/C27H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(2)22-23-26(3)24-27(28)29-4/h25-26H,5-24H2,1-4H3

InChI Key

FTOTWLLVTKCVTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCC(C)CC(=O)OC

Origin of Product

United States

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